molecular formula C10H7F13KNO4S B13414789 Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt CAS No. 67584-53-6

Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt

Cat. No.: B13414789
CAS No.: 67584-53-6
M. Wt: 523.31 g/mol
InChI Key: GHBVIRCBEGOCEH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties: This compound (CAS No. 67584-53-6) is a potassium salt of a glycine derivative substituted with an ethyl group and a tridecafluorohexylsulfonyl group. The perfluoroalkyl chain (C6F13) imparts hydrophobic and oleophobic properties, making it effective as a surfactant or fume suppressant in industrial applications such as electroplating and electronic device manufacturing . Its molecular formula is C10H8F13KNO4S, with a molecular weight of 585.33 g/mol.

Regulatory and Environmental Context:
Classified under perfluoroalkyl sulfonates (PFAS), it is associated with perfluorohexane sulfonic acid (PFHxS), a persistent organic pollutant (POP) under review by the Stockholm Convention . Regulatory bodies, including the U.S. EPA, mandate reporting for significant new uses (e.g., manufacturing, processing) under 40 CFR § 721.9582 .

Properties

CAS No.

67584-53-6

Molecular Formula

C10H7F13KNO4S

Molecular Weight

523.31 g/mol

IUPAC Name

potassium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetate

InChI

InChI=1S/C10H8F13NO4S.K/c1-2-24(3-4(25)26)29(27,28)10(22,23)8(17,18)6(13,14)5(11,12)7(15,16)9(19,20)21;/h2-3H2,1H3,(H,25,26);/q;+1/p-1

InChI Key

GHBVIRCBEGOCEH-UHFFFAOYSA-M

Canonical SMILES

CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt involves:

Comparison with Similar Compounds

Structural Analogues: Variation in Perfluoroalkyl Chain Length

The primary structural analogues differ in the length of the perfluoroalkyl chain (C4 to C8) and counterion (Na⁺ vs. K⁺). These variations influence solubility, surfactant efficacy, and environmental persistence.

Table 1: Key Structural Analogues
Compound Name CAS No. Perfluoroalkyl Chain Counterion Molecular Formula Applications Regulatory Status
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt 67584-51-4 C4F9 K⁺ C8H7F9KNO4S Surfactant in coatings EPA SNUR reporting
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt 67584-52-5 C5F11 K⁺ C9H7F11KNO4S Etching/plating processes Regulated under TSCA
Target Compound : Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt 67584-53-6 C6F13 K⁺ C10H8F13KNO4S Polishing/cleaning agents Stockholm Convention candidate
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt 67584-62-7 C7F15 K⁺ C11H8F15KNO4S Industrial surfactants EPA SNUR
Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, potassium salt 2991-50-6 C8F17 K⁺ C12H8F17KNO4S Legacy PFAS applications Restricted (PFOS-related)

Key Observations :

  • Chain Length vs. The C6 chain in the target compound balances performance and regulatory compliance .
  • Counterion Effects : Potassium salts generally have lower solubility in water compared to sodium analogues (e.g., CAS 68555-69-1, sodium salt of C6 compound), affecting formulation stability .

Functional Analogues: Non-PFAS Glycine Derivatives

These are preferred in cosmetics due to lower environmental toxicity .

Environmental and Regulatory Profiles

  • Shorter Chains (C4–C6): Increasingly replace C8 compounds but still face scrutiny. The target compound (C6) is linked to PFHxS, prompting Nordic countries to monitor its use in cleaning agents (2000–2015) .
  • Longer Chains (C7–C8) : Subject to strict bans; e.g., C8 compounds are classified as POPs under the Stockholm Convention .
Table 2: Regulatory Comparison
Chain Length Example Compound Regulatory Action
C4 N-ethyl-N-[(nonafluorobutyl)sulfonyl]glycine, K⁺ EPA SNUR
C6 Target compound EPA SNUR, Stockholm candidate
C8 PFOS-related compounds Globally restricted

Biological Activity

Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt (CAS No. 67584-53-6) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by the presence of a tridecafluorohexyl group attached to a glycine backbone, which contributes to its stability and resistance to degradation. The molecular formula is C12H7F17KNO4SC_{12}H_{7}F_{17}KNO_{4}S, and it possesses significant hydrophobic characteristics due to the fluorinated alkyl chain.

1. Environmental Persistence

This compound is part of a class of substances known as perfluoroalkyl substances (PFAS), which are known for their persistence in the environment. Studies indicate that these compounds can resist metabolic degradation, leading to long half-lives in biological systems. For instance, the predicted human biodegradation half-life for this compound is approximately 339 weeks to months .

2. Toxicological Assessments

Toxicological studies on related PFAS compounds suggest potential health risks associated with exposure. These include:

  • Endocrine Disruption : Some PFAS have been shown to interfere with hormonal functions, potentially leading to reproductive and developmental issues.
  • Carcinogenic Potential : Certain studies have indicated that long-term exposure to PFAS may be linked to various forms of cancer .

A rapid screening assessment identified that many PFAS, including those similar to glycine derivatives, pose inherent toxicity risks to both human and ecological health .

3. Case Studies and Research Findings

Several studies have focused on the biological impacts of PFAS:

  • Biomagnification : Research indicates that PFAS can biomagnify in food webs, meaning higher concentrations can be found in organisms at higher trophic levels, raising concerns about ecological impacts .
  • Human Health Impact Studies : A study conducted on populations exposed to PFAS revealed associations with increased cholesterol levels and immune system effects .

Data Table: Summary of Biological Activity Findings

Study/SourceKey FindingsImplications
Arnot et al. (2023)Predicted half-life in humans: 339 weeksIndicates potential for bioaccumulation
Canadian Arctic Contaminants AssessmentIdentified as a persistent environmental contaminantRaises concerns for wildlife and human exposure
Ecological State Report (2022)Links between PFAS exposure and health effectsHighlights need for regulatory scrutiny

Regulatory Considerations

Due to the persistent nature of glycine derivatives like N-ethyl-N-[(tridecafluorohexyl)sulfonyl] potassium salt, regulatory bodies are increasingly scrutinizing their use. The Australian Government's Department of the Prime Minister and Cabinet has proposed regulations aimed at managing these substances throughout their lifecycle due to their environmental impact .

Q & A

Q. What are the critical considerations for synthesizing Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt?

The synthesis involves reacting a fluorinated sulfonyl chloride precursor (e.g., tridecafluorohexylsulfonyl chloride) with N-ethyl glycine under alkaline conditions. Key steps include:

  • Precursor Activation : Sulfonyl chlorides can be generated from sulfonamides via deaminative chlorination using reagents like pyrylium salts and MgCl₂, followed by fluorination with KF to yield sulfonyl fluorides .
  • Coupling Reaction : Glycine derivatives are coupled to the sulfonyl group via nucleophilic substitution, typically in a polar aprotic solvent (e.g., chloroform) with NaOH to deprotonate the glycine and drive the reaction .
  • Purification : Post-synthesis purification may involve recrystallization or chromatography to remove unreacted glycine or sulfonyl intermediates. Analytical validation via LC-MS or NMR is essential to confirm purity .

Q. How can researchers confirm the structural integrity of this compound?

Advanced spectroscopic and chromatographic methods are required:

  • NMR Spectroscopy : ¹⁹F NMR is critical for characterizing fluorinated regions, while ¹H/¹³C NMR resolves ethyl and glycine moieties .
  • Mass Spectrometry (MS) : High-resolution LC-MS or MALDI-TOF detects molecular ion peaks and fragmentation patterns, ensuring the absence of perfluorinated byproducts (e.g., PFHxS-related contaminants) .
  • Elemental Analysis : Validates stoichiometry, particularly potassium content, via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What are the primary physicochemical properties influencing experimental design?

Key properties include:

  • Hydrophobicity : The perfluorohexyl chain confers extreme lipophilicity, necessitating solvents like methanol or acetonitrile for solubility .
  • Stability : Resistance to hydrolysis under acidic/basic conditions due to strong C-F bonds; however, sulfonyl-glycine linkages may degrade at high temperatures (>100°C) .
  • Surface Activity : As a surfactant, it forms micelles at low concentrations, impacting assays involving biomolecular interactions (e.g., protein binding studies) .

Advanced Research Questions

Q. How do environmental persistence and bioaccumulation concerns affect laboratory handling protocols?

This compound is a per- and polyfluoroalkyl substance (PFAS) with documented environmental persistence . Researchers must:

  • Minimize Release : Use closed-system reactors and avoid aqueous waste disposal without PFAS-specific filtration (e.g., activated carbon or ion-exchange resins) .
  • Analytical Cross-Contamination : Dedicate LC-MS instruments to PFAS analysis to prevent signal interference from labware or solvents .
  • Regulatory Compliance : Adhere to EPA guidelines for PFAS storage and disposal, as it is listed under Significant New Use Rules (SNURs) for electronic device etching .

Q. What computational models are used to predict its interaction with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) are employed to:

  • Binding Affinity : Model interactions with proteins (e.g., serum albumin) via sulfonyl and fluorinated motifs, which exhibit strong van der Waals forces .
  • Toxicity Pathways : Predict binding to peroxisome proliferator-activated receptors (PPARs) linked to endocrine disruption, aligning with EPA screening priorities .
  • Solvent Accessibility : Simulate micelle formation in aqueous environments to assess cellular membrane penetration .

Q. How can researchers resolve contradictions in biodegradation data across studies?

Discrepancies arise due to variable experimental conditions:

  • Oxidative vs. Reductive Conditions : PFAS degradation is more efficient under advanced oxidation processes (AOPs, e.g., UV/persulfate) than microbial reduction .
  • Matrix Effects : Soil or water matrices with organic matter reduce degradation efficiency by shielding PFAS from reactive radicals .
  • Analytical Sensitivity : Use isotope-labeled standards (e.g., ¹³C-PFAS) to distinguish true degradation from matrix interference in LC-MS/MS workflows .

Q. What strategies optimize its application in electrochemical biosensors?

The compound’s surfactant properties enhance sensor performance by:

  • Electrode Functionalization : Forming self-assembled monolayers (SAMs) on gold surfaces via sulfonyl-gold interactions, improving antibody or aptamer immobilization .
  • Signal Amplification : Fluorinated chains reduce non-specific binding in serum samples, increasing signal-to-noise ratios in cytokine detection (e.g., IL-6) .
  • Stability Testing : Evaluate SAM integrity under cyclic voltammetry in PBS buffer (pH 7.4) to ensure long-term biosensor reliability .

Methodological Considerations

Q. What analytical techniques quantify trace levels in environmental samples?

  • Solid-Phase Extraction (SPE) : Use WAX cartridges to concentrate PFAS from water samples, followed by LC-MS/MS with MRM transitions specific to m/z 454.9 → 80.0 (sulfonate fragment) .
  • Quality Control : Include isotopically labeled internal standards (e.g., ¹⁸O-PFAS) to correct matrix effects and recovery losses .

Q. How do researchers validate its absence in "PFAS-free" commercial reagents?

  • Blank Testing : Analyze solvent and buffer blanks via LC-HRMS to detect background PFAS contamination .
  • Supplier Audits : Request certificates of analysis (CoA) specifying PFAS testing protocols, particularly for surfactants or etching agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.